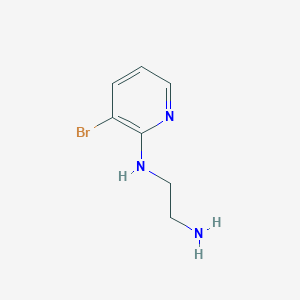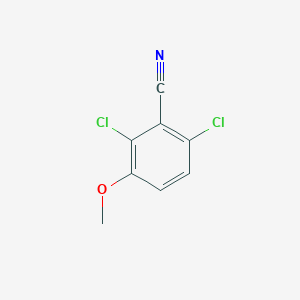
2,6-Dichloro-3-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methoxybenzonitrile typically involves the following steps:
Nitration and Halogenation: The starting material, 3-methoxybenzonitrile, undergoes nitration followed by halogenation to introduce the chlorine atoms at the desired positions.
Reaction Conditions: The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation is performed using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 2,6-Dichloro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
科学的研究の応用
2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,6-Dichloro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group can influence its reactivity and binding affinity to various enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.
類似化合物との比較
2,6-Dichlorobenzonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-methoxybenzonitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
2,4-Dichloro-3-methoxybenzonitrile: Similar structure but different chlorine positions, leading to variations in reactivity and applications.
Uniqueness: 2,6-Dichloro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and research studies.
特性
分子式 |
C8H5Cl2NO |
|---|---|
分子量 |
202.03 g/mol |
IUPAC名 |
2,6-dichloro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 |
InChIキー |
INURVSSGSKSRHD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)

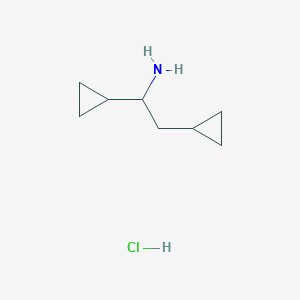
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
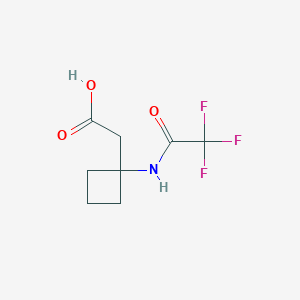

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)

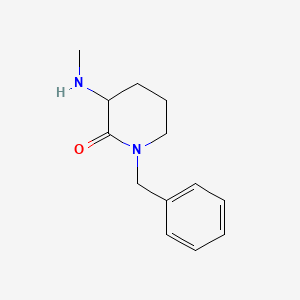
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)

